2-Bromo-5-ethylpyrazine

Descripción general

Descripción

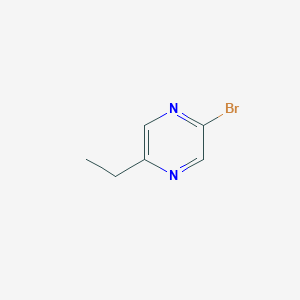

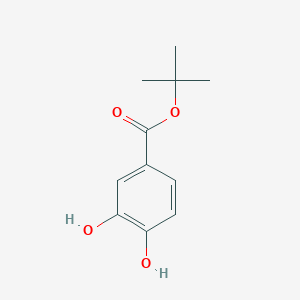

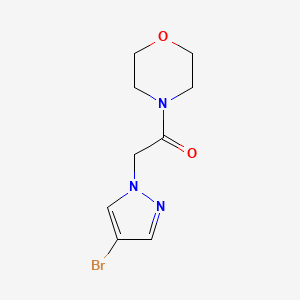

2-Bromo-5-ethylpyrazine is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.04 . It is a liquid at room temperature .

Molecular Structure Analysis

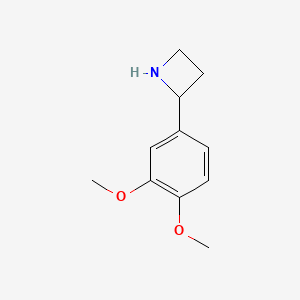

The molecular structure of this compound consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 2-position and an ethyl group at the 5-position .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point, melting point, and density, were not available in the sources I found.Aplicaciones Científicas De Investigación

Corrosion Inhibition 2-Bromo-5-ethylpyrazine and its derivatives have been studied for their potential as corrosion inhibitors for various metals in acidic environments. Research has demonstrated that bipyrazole derivatives, including those related to this compound, can effectively protect metals like C38 steel from corrosion in acidic mediums. These compounds act as mixed-type inhibitors, impacting both anodic and cathodic processes, and their adsorption on metal surfaces follows the Langmuir adsorption isotherm model (Zarrok et al., 2012). Similarly, pyrazine derivatives have been evaluated for their inhibitory action on the corrosion of steel surfaces in sulfuric acid solutions, with studies indicating that these compounds exhibit significant inhibition efficiencies (Li, Deng, & Fu, 2011).

Catalysis and Synthesis The application of this compound extends into catalysis and synthetic chemistry. For example, bromopyrazine compounds have been used in copper-catalyzed amination reactions of aryl halides, showcasing their role as intermediates in the synthesis of complex organic molecules (Lang et al., 2001). This highlights the versatility of this compound derivatives in facilitating a variety of chemical transformations.

Antiviral and Medicinal Chemistry this compound derivatives have been explored for their potential antiviral activities. Although not directly mentioned, compounds with structural similarities, such as 2,4-diamino-6-hydroxypyrimidines substituted at position 5, have shown marked inhibition against retrovirus replication in cell culture. This suggests the potential of brominated pyrazine derivatives in medicinal chemistry and drug discovery for antiviral therapies (Hocková et al., 2003).

Environmental and Analytical Applications Studies on the degradation of atrazine, a widely used herbicide, have utilized compounds like this compound as analytical tools or reference compounds in understanding the environmental fate of such chemicals. Research into the degradation kinetics of atrazine and its products under various conditions can benefit from the use of structurally related bromopyrazine derivatives as models or standards (Acero et al., 2000).

Safety and Hazards

When handling 2-Bromo-5-ethylpyrazine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-ethylpyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular components . Additionally, this compound can bind to specific protein receptors, influencing their activity and downstream signaling pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular functions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity, neurotoxicity, and systemic toxicity. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes pronounced beyond a certain dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent metabolism . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, this compound has been shown to influence the levels of pyruvate and lactate, which are critical intermediates in cellular respiration and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound has been found to accumulate in the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound within specific subcellular regions can determine its interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

2-bromo-5-ethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-9-6(7)4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDAQGHBTWYAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671682 | |

| Record name | 2-Bromo-5-ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1086382-74-2 | |

| Record name | 2-Bromo-5-ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B1502666.png)

![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile](/img/structure/B1502699.png)